2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
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Description
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H18FN5O3 and its molecular weight is 419.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to have broad-spectrum antibacterial activity . This suggests that the compound may interact with bacterial proteins or enzymes that are essential for bacterial growth and survival.
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interfere with the function of key bacterial proteins or enzymes, thereby inhibiting bacterial growth .
Biochemical Pathways
Given its potential antimicrobial activity, it may disrupt bacterial protein synthesis or other essential biochemical pathways in bacteria .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties . This implies that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
If it does indeed have antimicrobial activity, it would result in the inhibition of bacterial growth .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c23-17-5-3-15(4-6-17)12-26-19(29)14-27-18-2-1-9-25-20(18)21(30)28(22(27)31)13-16-7-10-24-11-8-16/h1-11H,12-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZBLDAWNSDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CC4=CC=NC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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